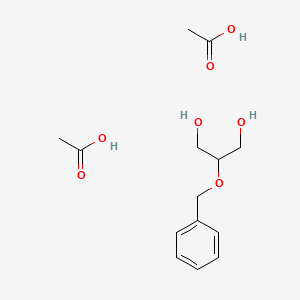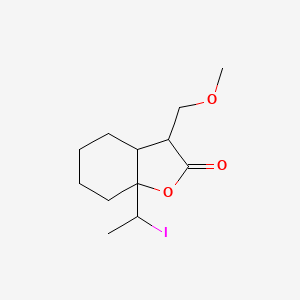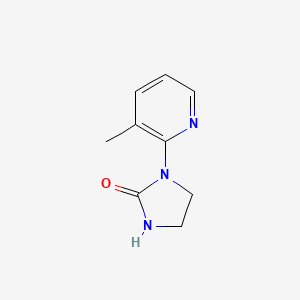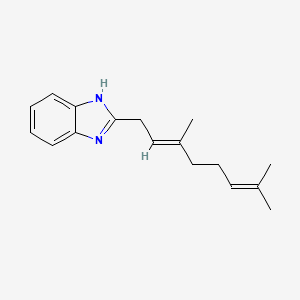
2-(tert-Butylsulfanyl)-3-(ethylsulfanyl)cycloprop-2-ene-1-thione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(tert-Butylsulfanyl)-3-(ethylsulfanyl)cycloprop-2-ene-1-thione is an organic compound characterized by the presence of both tert-butylsulfanyl and ethylsulfanyl groups attached to a cyclopropene ring with a thione functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(tert-Butylsulfanyl)-3-(ethylsulfanyl)cycloprop-2-ene-1-thione typically involves the following steps:
Formation of the Cyclopropene Ring: The cyclopropene ring can be synthesized through a cyclopropanation reaction, where an alkene reacts with a carbene precursor.
Introduction of Sulfanyl Groups: The tert-butylsulfanyl and ethylsulfanyl groups can be introduced through nucleophilic substitution reactions using appropriate thiol reagents.
Formation of the Thione Group: The thione functional group can be introduced through a thiocarbonylation reaction, where a carbonyl group is converted to a thione using sulfur-containing reagents.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve high yields and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(tert-Butylsulfanyl)-3-(ethylsulfanyl)cycloprop-2-ene-1-thione can undergo various types of chemical reactions, including:
Oxidation: The sulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The thione group can be reduced to a thiol or a thioether using reducing agents like lithium aluminum hydride.
Substitution: The sulfanyl groups can participate in nucleophilic substitution reactions, where they are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halides, alkoxides, amines.
Major Products Formed
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Thiols, thioethers.
Substitution Products: Compounds with different substituents replacing the sulfanyl groups.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in studying enzyme interactions with sulfur-containing compounds.
Medicine: Possible applications in drug development due to its unique structural features.
Industry: Use as an intermediate in the production of specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(tert-Butylsulfanyl)-3-(ethylsulfanyl)cycloprop-2-ene-1-thione would depend on its specific application. In general, the compound may interact with molecular targets through its sulfanyl and thione groups, which can form bonds with various biological molecules. The pathways involved would vary based on the specific reactions and interactions taking place.
Comparison with Similar Compounds
Similar Compounds
2-(tert-Butylsulfanyl)cycloprop-2-ene-1-thione: Lacks the ethylsulfanyl group.
3-(ethylsulfanyl)cycloprop-2-ene-1-thione: Lacks the tert-butylsulfanyl group.
Cycloprop-2-ene-1-thione: Lacks both sulfanyl groups.
Uniqueness
2-(tert-Butylsulfanyl)-3-(ethylsulfanyl)cycloprop-2-ene-1-thione is unique due to the presence of both tert-butylsulfanyl and ethylsulfanyl groups, which may confer distinct chemical properties and reactivity compared to similar compounds.
Properties
CAS No. |
98088-14-3 |
|---|---|
Molecular Formula |
C9H14S3 |
Molecular Weight |
218.4 g/mol |
IUPAC Name |
2-tert-butylsulfanyl-3-ethylsulfanylcycloprop-2-ene-1-thione |
InChI |
InChI=1S/C9H14S3/c1-5-11-7-6(10)8(7)12-9(2,3)4/h5H2,1-4H3 |
InChI Key |
TZVNYRYMSKMUQQ-UHFFFAOYSA-N |
Canonical SMILES |
CCSC1=C(C1=S)SC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Benzene, [[1-methyl-1-(nitromethyl)propyl]thio]-](/img/structure/B14330345.png)

![2-([1,1'-Biphenyl]-2-yl)-5-(chloromethyl)-1,3,4-thiadiazole](/img/structure/B14330358.png)



![3-{[tert-Butyl(diphenyl)silyl]oxy}propanoyl chloride](/img/structure/B14330383.png)
![9-Benzyl-3-(2-oxoethyl)-9-azabicyclo[4.2.1]nonane-2-carbaldehyde](/img/structure/B14330387.png)

![1-{2-[4-(Dimethoxymethyl)phenoxy]ethyl}-1H-imidazole](/img/structure/B14330424.png)
![Benzene, 1-[(phenylsulfinyl)methyl]-4-(trifluoromethyl)-](/img/structure/B14330425.png)

![[[1,1'-Biphenyl]-2,5-diylbis(oxy)]bis(trimethylsilane)](/img/structure/B14330440.png)
